molecular formula C23H30N8O3S B13644504 1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone

1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone

Cat. No.: B13644504
M. Wt: 498.6 g/mol
InChI Key: YOVVNQKCSKSHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apitolisib is a potent, orally bioavailable inhibitor of class I phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase. It has been studied extensively for its potential in treating various types of cancer, including solid tumors, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma .

Preparation Methods

The synthesis of Apitolisib involves multiple steps, starting with the preparation of the core thienopyrimidine structure. The synthetic route typically includes the following steps:

Industrial production methods for Apitolisib are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .

Chemical Reactions Analysis

Apitolisib undergoes several types of chemical reactions, including:

    Oxidation: Apitolisib can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the Apitolisib molecule.

    Substitution: Apitolisib can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

Apitolisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Apitolisib is used as a model compound to study the effects of dual inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase.

    Biology: It is used to investigate the role of the phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase pathway in cellular processes such as growth, survival, and metabolism.

    Medicine: Apitolisib is being studied in clinical trials for its potential to treat various types of cancer. .

    Industry: Apitolisib is used in the development of new cancer therapies and as a reference compound in drug discovery

Mechanism of Action

Apitolisib exerts its effects by inhibiting the activity of class I phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase. These enzymes play a crucial role in the phosphatidylinositol-3-kinase and mammalian target of rapamycin kinase signaling pathway, which regulates cell growth, survival, and metabolism. By inhibiting these enzymes, Apitolisib disrupts the signaling pathway, leading to decreased cellular proliferation and increased apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVVNQKCSKSHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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